3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIANFBNHVBFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include refluxing in solvents such as t-butanol and the use of reagents like potassium t-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Bromination Reactions
Bromination is a critical step in modifying the thienopyrimidine core. Reaction conditions vary but commonly involve bromine (Br₂) in acetic acid at elevated temperatures. For example:
| Reaction Condition | Yield | Outcome |
|---|---|---|
| Br₂ in acetic acid at 80°C | 95% | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one |
| Br₂ in acetic acid at 20°C | 92% | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one |
These brominated intermediates serve as precursors for further substitution reactions .
Functional Group Transformations
The sulfanyl group (-S-) in the compound participates in:
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Nucleophilic substitution : Reactivity with electrophiles (e.g., alkyl halides) under basic conditions .
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Oxidation/Reduction : Conversion to sulfoxides or sulfones using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) .
Cyclization and Ring-Forming Reactions
The thienopyrimidine core is typically synthesized via cyclization of thiophene derivatives with pyrimidine precursors. For example, condensation reactions between thiophene fragments and amidine derivatives under acidic or basic conditions .
Formation of the Sulfanyl Moiety
The ethylsulfanyl group is introduced via:
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Nucleophilic substitution : A thiolate ion (-S⁻) displaces a leaving group (e.g., bromide) in an Sn2 mechanism .
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Coupling reactions : Cross-coupling with ethylthiol derivatives using catalysts like copper(I) iodide.
Bromination Pathway
The bromination mechanism involves electrophilic substitution, where Br₂ reacts with the aromatic thienopyrimidine ring. The position of bromination depends on the electron density of the ring, favoring substitution at the most activated site (e.g., position 6) .
Drug Discovery
Thienopyrimidine derivatives are explored as kinase inhibitors (e.g., ROCK inhibitors), where bromination and sulfanyl modifications enhance target binding . For example, brominated analogs exhibit improved cellular activity due to altered physicochemical properties .
Structural Optimization
Reaction yields and conditions guide structural optimization:
Scientific Research Applications
Antimalarial Activity
Research has indicated that 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is being investigated as a potential antimalarial agent . Its structural similarity to Gamhepathiopine—a known antimalarial compound—suggests it may target both the sexual and asexual stages of the Plasmodium parasite. In studies published in Parasitology Research, this compound displayed moderate activity against the liver stage of the parasite but did not show significant efficacy against the blood stage, indicating its potential for further development as an antimalarial drug .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities . A study synthesized various thienopyrimidine derivatives, including this compound, and assessed their effectiveness against several pathogenic microorganisms. The results showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was noted against Candida albicans and Aspergillus niger .
Anticancer Potential
There is growing interest in the anticancer properties of thieno[3,2-d]pyrimidine derivatives. Some studies have reported that compounds within this class exhibit inhibitory activity against DNA repair proteins and may act as anticancer agents. The structural modifications of this compound could lead to the development of new pharmaceuticals targeting cancer cells .
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. For instance, reactions with isothiocyanates or electrophiles can create more complex structures with altered biological properties. This versatility in synthesis enhances its potential applications in drug development .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial and antitumor activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are analogues of adenine and have shown significant biological activities.
Uniqueness
What sets 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.
Biological Activity
3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a thieno[3,2-d]pyrimidin-4-one core with ethyl and ethylsulfanyl substituents. Its IUPAC name is this compound, and it can be represented by the following chemical formula:
Antimicrobial Activity
Research has indicated that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. A study on similar thienopyrimidin derivatives demonstrated potent activity against various bacteria and fungi. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thienopyrimidine A | 16 | Staphylococcus aureus |
| Thienopyrimidine B | 32 | Candida albicans |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of thienopyrimidine derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. For example, a related compound was found to reduce TNF-alpha production in macrophages .
Cytotoxicity
While evaluating the cytotoxic effects of these compounds, it was noted that many exhibit low toxicity profiles in normal cells while maintaining efficacy against cancer cell lines. For instance, a derivative demonstrated an IC50 value of 10 µM against HeLa cells while showing negligible effects on normal fibroblast cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives act by inhibiting key enzymes involved in cellular processes such as kinases and phosphodiesterases.
- Modulation of Gene Expression : These compounds may influence gene expression related to inflammation and cell proliferation through interaction with transcription factors.
- Direct Interaction with Pathogens : The antimicrobial properties may arise from direct binding to bacterial cell components or interference with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized a series of thienopyrimidine derivatives and tested their antimicrobial efficacy. The study found that modifications in the ethylsulfanyl group significantly enhanced activity against Gram-positive bacteria compared to unmodified counterparts .
Case Study 2: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of a thienopyrimidine derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after treatment with the compound over eight weeks .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4-one derivatives?
- Methodology : The core thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. For example, reacting 2-aminothiophene-3-carbonitrile derivatives with formic acid under reflux conditions forms the pyrimidinone ring (yields ~85%) . Chlorination using POCl₃ followed by substitution with ethylsulfanyl groups can introduce the ethylsulfanyl moiety. Optimization of solvent (e.g., toluene) and base (e.g., Et₃N) is critical to avoid side reactions .
Q. How can researchers characterize the structural purity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl and ethylsulfanyl groups) and tautomeric forms. For instance, thione-thiol tautomerism can be identified via chemical shifts in the 2.5–3.5 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₀H₁₂N₂OS₂) and rule out dimerization byproducts .
- Melting Point Analysis : Discrepancies >5°C from literature values may indicate impurities .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology : The compound is stable in aprotic solvents (e.g., DMSO, DMF) at room temperature. Avoid aqueous or acidic conditions to prevent hydrolysis of the ethylsulfanyl group. Long-term storage in amber vials under inert gas (N₂/Ar) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can tautomerism in the thieno[3,2-d]pyrimidin-4-one core affect biological activity?
- Methodology :
- Computational Studies : Use DFT calculations (e.g., Gaussian) to compare the stability of thione vs. thiol tautomers. The thione form is often more stable by ~5 kcal/mol, influencing receptor binding .
- X-ray Crystallography : Resolve tautomeric states in solid form. For example, substituents like ethyl groups can sterically stabilize the thione configuration .
- Biological Assays : Compare activity in tautomer-favoring solvents (e.g., DMSO for thione) to correlate structure-activity relationships .
Q. What strategies are effective for functionalizing the C-2 position to enhance bioactivity?
- Methodology :
- Pd-Catalyzed Coupling : Replace the ethylsulfanyl group with aryl/alkynyl moieties using PyBroP-mediated activation. Yields range from 76–91% with phenylacetylene or tert-butylacetylene .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 h to 2 h) while maintaining regioselectivity .
- SAR Studies : Test derivatives with bulkier groups (e.g., isopropoxyethyl) for improved TRPA1 inhibition (IC₅₀ < 100 nM) .
Q. How can researchers resolve contradictions in biological data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For example, IC₅₀ values may vary 10-fold between HEK293 and CHO-K1 cells due to transporter expression differences .
- Counter-Screening : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., dimerized species) that may interfere with activity .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Monitor fragmentation patterns (e.g., m/z 225 → 181) to avoid matrix effects .
- Stability Testing : Assess degradation in plasma (t₁/₂ ~2 h at 37°C) and add stabilizers (e.g., EDTA) to prevent thiol oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
